2-Ethoxy-1-naphthaldehyde
Overview
Description
2-Ethoxy-1-naphthaldehyde, also known as 2-ethoxy-1-naphthoic aldehyde, is an organic compound that is used as a reagent in many organic synthesis reactions. It is a yellowish-brown crystalline solid with a melting point of 66-67 °C and a boiling point of 223-224 °C. It is soluble in ethanol, ether, and benzene. It is a highly reactive compound and can be used to synthesize various other compounds.
Scientific Research Applications
Fluorescent Chemosensors : 2-Hydroxy-1-naphthaldehyde serves as a versatile building block in the development of fluorescent chemosensors. These chemosensors are useful for detecting various cations, anions, and toxic species, with potential applications in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).
Excited-State Intramolecular Proton Transfer : The solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system exhibits excited-state intramolecular proton transfer fluorescence. This characteristic is useful in developing new sensors, nonlinear optical materials, and biochemical probes (Huang et al., 2022).
Nanoparticle Synthesis : Bis(2-hydroxy-1-naphthalenehydrato) metal complexes can produce face-centered-cubic trioctylphosphine oxide-capped ZnO and CdO nanoparticles. These nanoparticles have potential applications in catalysis, materials synthesis, and biomedicine (Xaba, Moloto & Moloto, 2016).
Aluminium Ion Detection : A 2-hydroxy-1-naphthaldehyde-based fluorescent chemosensor effectively detects aluminium ions in various solvents, with a detection limit of 10⁹ M and a reversible sensing mechanism (Sun et al., 2018).
Catalysis : [Rh(4-cod)(R)-N-(Ar)ethyl-2-oxo-1-naphthaldiminato-2N,O] complexes show potential as oxidative catalysts for synthesizing new classes of compounds (Enamullah et al., 2012).
Green Chemistry : The green modification in the synthesis of 2-ethoxy-1-naphthaldehyde from 2-naphthol, involving etherification and Vilsmeier reaction, enhances environmental friendliness by reducing total nitrogen and phosphorus levels (Chen Yan-ming, 2012).
Pollution Monitoring : Schiff base ligands of 2HN derivatives serve as effective fluorescent chemosensors for specific recognition of aluminum ions, offering a cost-effective and environmentally friendly approach for pollution monitoring (David, Prabakaran & Nandhakumar, 2021).
properties
IUPAC Name |
2-ethoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNKQTWVJHODOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075164 | |
Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19523-57-0 | |
Record name | 2-Ethoxy-1-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19523-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxynaphthalene-1-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019523570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19523-57-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxynaphthalene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the "green modification" in the synthesis of 2-ethoxy-1-naphthaldehyde described in the research?
A1: The "green modification" refers to improvements made to the Vilsmeier reaction, a crucial step in synthesizing this compound from 2-naphthol []. The research demonstrates a modified approach that results in a significant reduction of nitrogen and phosphorus waste. This is environmentally beneficial compared to traditional methods, as it minimizes the production of harmful byproducts []. This aligns with green chemistry principles, which aim to develop environmentally friendly chemical processes.
Q2: What are the starting materials used to synthesize this compound in this research?
A2: The synthesis starts with 2-naphthol as the primary starting material []. It then undergoes a two-step process: etherification followed by the Vilsmeier reaction to yield the final product, this compound [].
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